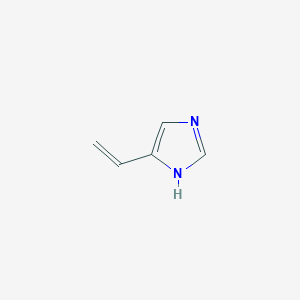![molecular formula C12H24N2O2 B6226496 rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis CAS No. 2277220-33-2](/img/new.no-structure.jpg)
rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis: is a synthetic organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a cyclopentyl ring substituted with an aminoethyl group and a tert-butyl carbamate moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis typically involves the following steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of the cyclopentyl intermediate through a series of reactions, including cyclization and functional group modifications.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced via nucleophilic substitution reactions, often using reagents like ethylenediamine.
Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group through the reaction of the intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing imines back to amines.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the carbamate and aminoethyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can regenerate amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical transformations.
Biology:
Bioconjugation: The aminoethyl group allows for conjugation with biomolecules, making it useful in bioconjugation studies.
Drug Development: Its structural features make it a candidate for drug development and screening.
Medicine:
Pharmacological Studies: The compound is investigated for its potential pharmacological activities, including its interaction with biological targets.
Industry:
Material Science: It can be used in the development of new materials with specific properties.
Chemical Manufacturing: The compound is utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism by which rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function. The carbamate moiety may also participate in covalent bonding with target proteins, modulating their activity.
Comparison with Similar Compounds
tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclohexyl]carbamate: Similar structure but with a cyclohexyl ring.
tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopropyl]carbamate: Features a cyclopropyl ring instead of a cyclopentyl ring.
Uniqueness: rac-tert-butyl N-[(1R,3R)-3-(2-aminoethyl)cyclopentyl]carbamate, cis is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties compared to its analogs. The cyclopentyl ring provides a balance of rigidity and flexibility, making it suitable for various applications.
Properties
CAS No. |
2277220-33-2 |
|---|---|
Molecular Formula |
C12H24N2O2 |
Molecular Weight |
228.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



